

Application Notes and Protocols: Effective Dosage of Chiauranib in Mouse Xenograft Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chiauranib**

Cat. No.: **B1574309**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiauranib (also known as CS2164 or Ibcasertib) is a novel, orally active multi-target inhibitor with potent anti-tumor activity. It functions by simultaneously targeting key pathways involved in tumorigenesis: tumor angiogenesis, mitosis, and chronic inflammation. **Chiauranib** selectively inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), platelet-derived growth factor receptor alpha (PDGFR α), c-Kit, Aurora B kinase, and colony-stimulating factor 1 receptor (CSF-1R)[1]. These application notes provide a summary of effective dosages and detailed protocols for the use of **Chiauranib** in various mouse xenograft models based on preclinical studies.

Data Presentation: Efficacy of Chiauranib in Mouse Xenograft Models

The following table summarizes the effective dosages and anti-tumor effects of **Chiauranib** in different cancer xenograft models.

Cancer Type	Cell Line	Mouse Strain	Chiauranib Dosage and Administration	Key Findings
Colorectal Cancer (KRAS wild-type)	SW48	Nude Mice	40 mg/kg, intragastrically, once every three days	Significantly inhibited tumor growth; induced apoptosis and inhibited proliferation. [1]
Transformed Follicular Lymphoma	DOHH2	NOD/SCID Mice	10 mg/kg/day, orally, for 20 days	Effectively inhibited tumor development and prolonged survival without significant toxicity. [2] [3]
Various Human Tumors	Colon, lung, liver, stomach cancer cell lines	N/A	0.5-40 mg/kg, orally, once daily	Induced remarkable regression or complete inhibition of tumor growth at well-tolerated doses. [1]

Experimental Protocols

Colorectal Cancer Xenograft Model (KRAS wild-type)

Objective: To evaluate the *in vivo* anti-tumor efficacy of **Chiauranib** in a KRAS wild-type colorectal cancer xenograft model.

Materials:

- SW48 human colorectal cancer cells

- Male nude mice (4-6 weeks old)
- **Chiauranib**
- Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
- Matrigel (optional)
- Calipers
- Syringes and gavage needles

Protocol:

- Cell Culture: Culture SW48 cells in an appropriate medium (e.g., L-15 with 10% FBS) at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Preparation for Injection: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend at a concentration of 5×10^7 cells/mL in a 1:1 mixture of PBS and Matrigel.
- Tumor Cell Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
- Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Administration:
 - Treatment Group: Administer **Chiauranib** at a dose of 40 mg/kg via intragastric gavage once every three days[1].
 - Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

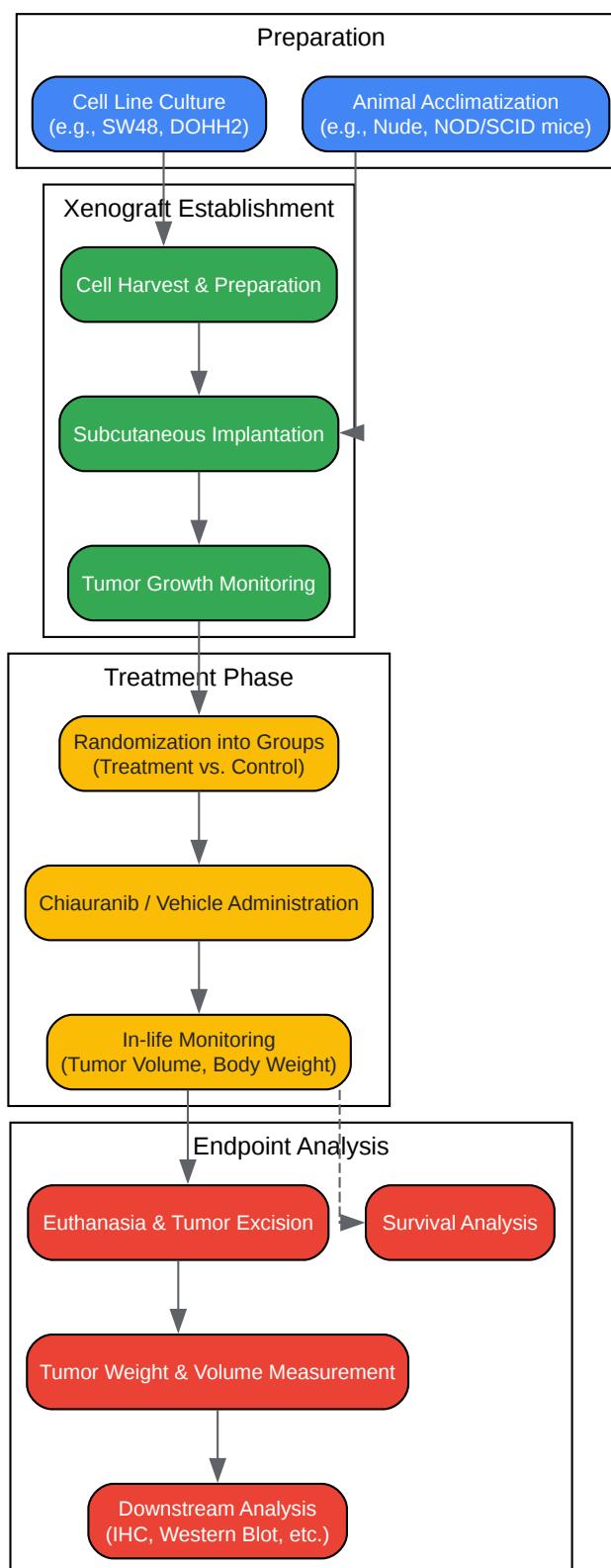
- Monitoring: Monitor body weight and tumor size throughout the study. Observe the mice for any signs of toxicity.
- Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL staining)[1].

Transformed Follicular Lymphoma Xenograft Model

Objective: To assess the *in vivo* efficacy of **Chiauranib** against a transformed follicular lymphoma xenograft model.

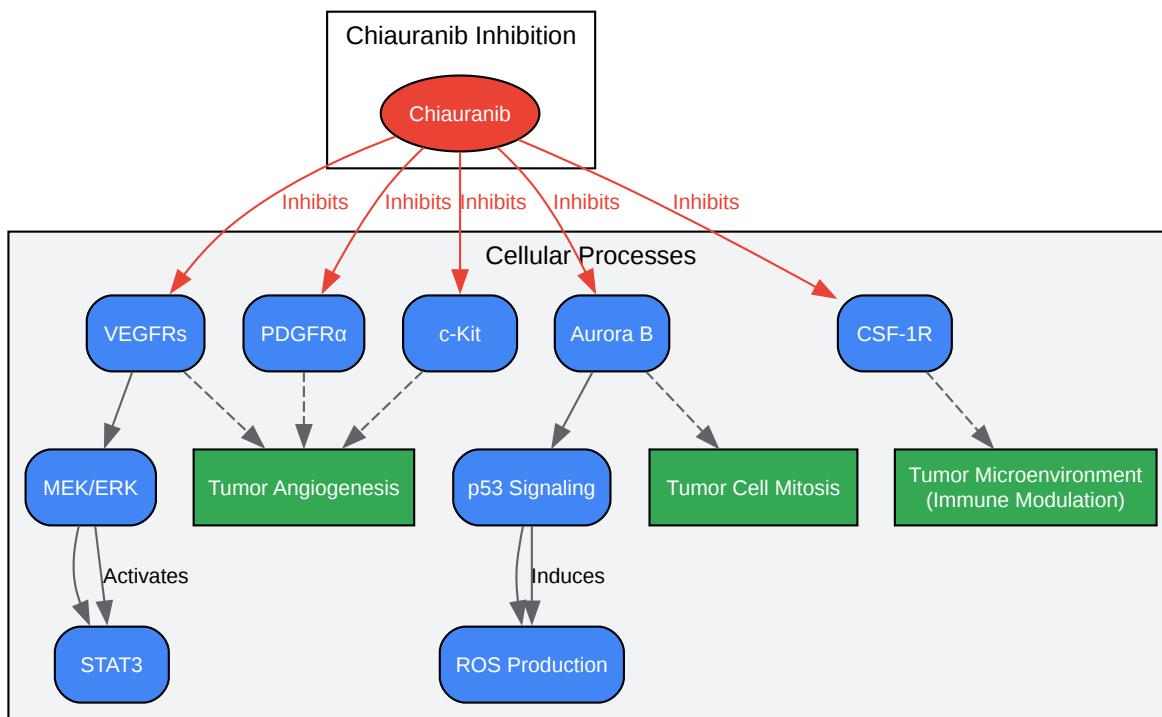
Materials:

- DOHH2 human transformed follicular lymphoma cells
- NOD/SCID mice (4-6 weeks old)
- **Chiauranib**
- Vehicle solution
- Calipers
- Syringes and gavage needles


Protocol:

- Cell Culture: Maintain DOHH2 cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO₂ incubator.
- Cell Preparation for Injection: Harvest and wash DOHH2 cells with sterile PBS. Resuspend the cells at a concentration of 1 x 10⁸ cells/mL in PBS.
- Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁷ cells) into the flank of each NOD/SCID mouse[2][3].

- Tumor Growth Monitoring: Regularly monitor tumor formation and growth by caliper measurements.
- Treatment Initiation: Once the tumor volume reaches approximately 100 mm³, randomly assign the mice to two groups[2][3].
- Drug Administration:
 - Treatment Group: Administer **Chiauranib** orally at a dose of 10 mg/kg/day for 20 consecutive days[2][3].
 - Control Group: Administer an equal volume of the vehicle solution daily for the same duration[2].
- Monitoring: Record tumor volumes and body weights every other day. Monitor the general health of the mice.
- Endpoint and Survival Study: After the 20-day treatment period, a subset of mice from each group can be sacrificed for tumor analysis (e.g., Western blotting, immunohistochemistry). The remaining mice can be monitored for survival analysis[3].


Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Chiauranib** efficacy studies in mouse xenograft models.

Signaling Pathways Targeted by Chiauranib

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chiauranib selectively inhibits colorectal cancer with KRAS wild-type by modulation of ROS through activating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Effective Dosage of Chiauranib in Mouse Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574309#effective-dosage-of-chiauranib-in-mouse-xenograft-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com